molecular formula C13H10N4O B14381798 3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile CAS No. 88038-64-6

3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile

Cat. No.: B14381798
CAS No.: 88038-64-6
M. Wt: 238.24 g/mol
InChI Key: SZYBQKQITBMVEE-UHFFFAOYSA-N
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Description

3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile typically involves the condensation reaction between quinoline-8-carbaldehyde and 2-cyano-3-oxobutanenitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities. The compound and its metal complexes have shown moderate antibacterial activity against Gram-positive bacteria.

    Medicine: Potential applications in drug development due to its ability to interact with biological targets. The compound’s structure allows for modifications that can enhance its pharmacological properties.

    Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-8-yloxy)acetohydrazide: Another Schiff base with a quinoline moiety, used in coordination chemistry and antimicrobial studies.

    2-chloroquinoline-3-carbaldehyde: A quinoline derivative used in the synthesis of various heterocyclic compounds with biological activities.

    3-Hydrazinylquinoxaline-2(1H)-one: A compound with similar hydrazine functionality, used in the synthesis of pyrazoles and other heterocycles.

Uniqueness

3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile is unique due to its specific combination of functional groups, including the quinoline moiety, azomethine group, and cyano group

Properties

CAS No.

88038-64-6

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

2-oxo-N-(quinolin-8-ylamino)propanimidoyl cyanide

InChI

InChI=1S/C13H10N4O/c1-9(18)12(8-14)17-16-11-6-2-4-10-5-3-7-15-13(10)11/h2-7,16H,1H3

InChI Key

SZYBQKQITBMVEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC2=C1N=CC=C2)C#N

Origin of Product

United States

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